(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19-9-12(14(18-19)22-2)15(21)20-7-3-4-11(8-20)23-13-5-6-16-10-17-13/h5-6,9-11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJVYIAVYEBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic molecule that combines a pyrazole moiety with a pyrimidine and piperidine structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antiviral properties, supported by various studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to the one have demonstrated inhibitory effects against various cancer cell lines. For example, studies indicate that pyrazole derivatives can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR .
Case Study:
A study focused on the synthesis of pyrazole derivatives reported their ability to induce apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these derivatives with doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound's structure allows it to interact with inflammatory pathways effectively. For instance, it has been noted that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Mechanism of Action:
The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation .
Antiviral Activity
Emerging studies suggest that compounds containing pyrazole and pyrimidine moieties may exhibit antiviral properties, particularly against HIV. Research indicates that these compounds can inhibit HIV-1 reverse transcriptase and protease enzymes, making them potential candidates for antiviral drug development.
In Vitro Studies:
In vitro assays have demonstrated that certain derivatives possess significant antiviral activity with favorable selectivity indices, suggesting their potential as therapeutic agents against viral infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the pyrazole or pyrimidine rings can enhance potency and selectivity towards specific biological targets. Computational models have been employed to predict how structural changes affect activity, guiding future synthetic efforts .
Data Table: Summary of Biological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
